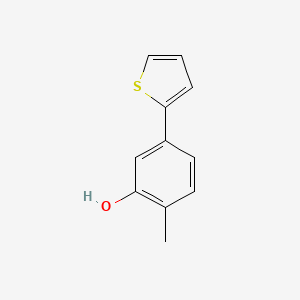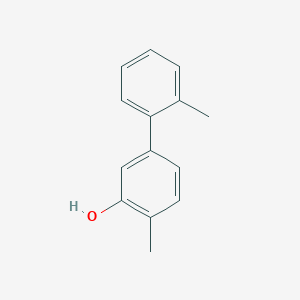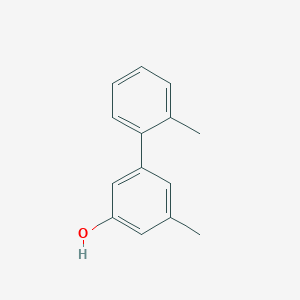
4-(3-Hydroxyphenyl)-2-methylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Hydroxyphenyl)-2-methylphenol (95%), also known as 4-Methoxyphenol, is a phenolic compound with a wide range of applications in the field of science and technology. It is used in a variety of industries, including the pharmaceutical, cosmetic, and food industries. 4-Methoxyphenol is a white crystalline solid with a melting point of 120°C and a boiling point of 267°C. It is soluble in water and alcohol, and is typically used in aqueous solutions.
Scientific Research Applications
4-(3-Hydroxyphenyl)-2-methylphenol, 95%nol is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the study of enzyme inhibition, and the study of the effects of environmental pollutants. It has also been used in the study of the effects of ultraviolet radiation on the skin, and in the synthesis of materials for use in electronic devices.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxyphenyl)-2-methylphenol, 95%nol is not fully understood. However, it is known to act as an inhibitor of the enzyme cyclooxygenase, which is responsible for the synthesis of prostaglandins. Inhibition of this enzyme can lead to the inhibition of inflammation and other physiological processes.
Biochemical and Physiological Effects
In vitro studies have shown that 4-(3-Hydroxyphenyl)-2-methylphenol, 95%nol has anti-inflammatory properties, as well as antioxidant and anti-cancer effects. It has also been shown to inhibit the growth of certain cancer cell lines, and to reduce the toxicity of certain environmental pollutants. In addition, 4-(3-Hydroxyphenyl)-2-methylphenol, 95%nol has been shown to have antibacterial, antifungal, and antiviral properties.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(3-Hydroxyphenyl)-2-methylphenol, 95%nol in laboratory experiments include its low cost, its low toxicity, and its wide range of applications. Its low cost makes it an attractive choice for use in research studies. Additionally, its low toxicity makes it safe for use in laboratory experiments. However, it should be noted that 4-(3-Hydroxyphenyl)-2-methylphenol, 95%nol is not very soluble in water, and so it is not suitable for use in aqueous solutions.
Future Directions
The potential future directions for 4-(3-Hydroxyphenyl)-2-methylphenol, 95%nol research include the development of new pharmaceuticals and the study of its effects on other physiological processes. Additionally, further research could be conducted on the mechanism of action of 4-(3-Hydroxyphenyl)-2-methylphenol, 95%nol, and its potential applications in the treatment of various diseases. Finally, further research could be conducted on its potential use in the synthesis of materials for use in electronic devices.
Synthesis Methods
The synthesis of 4-(3-Hydroxyphenyl)-2-methylphenol, 95%nol involves the reaction of a phenol with a methyl halide in the presence of a strong base. The reaction proceeds through a nucleophilic aromatic substitution mechanism, in which the methyl halide acts as the nucleophile and displaces the phenol's hydrogen atom. The reaction can be carried out in either aqueous or organic solvent, and the product can be purified by crystallization.
properties
IUPAC Name |
4-(3-hydroxyphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-9-7-11(5-6-13(9)15)10-3-2-4-12(14)8-10/h2-8,14-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJBBJZSSGPYLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC=C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683679 |
Source


|
| Record name | 3'-Methyl[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261933-66-7 |
Source


|
| Record name | 3'-Methyl[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370760.png)











